N1-(3-Nitrophenyl)ethane-1,2-diamine: A Core Scaffold in the Synthesis of Antimicrobial and Antineoplastic Agents
N1-(3-Nitrophenyl)ethane-1,2-diamine: A Core Scaffold in the Synthesis of Antimicrobial and Antineoplastic Agents
Executive Summary
As a Senior Application Scientist in drug discovery and synthetic chemistry, I often emphasize that the true value of a chemical building block lies in its structural bifunctionality. N1-(3-nitrophenyl)ethane-1,2-diamine (CAS: 71319-72-7) is a prime example of such a scaffold. Featuring both a secondary arylamine and a primary aliphatic amine, this compound serves as a critical precursor in the development of complex heterocyclic systems [1]. It is most notably utilized in the synthesis of bis(3-arylimidazolidinyl-1)methanes and N-aryl piperazines, which are highly valued for their antineoplastic and antimicrobial properties.
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic workflows.
Physicochemical Properties & Structural Causality
The molecular architecture of N1-(3-nitrophenyl)ethane-1,2-diamine dictates its synthetic utility. The molecule consists of an ethylenediamine backbone where one nitrogen is substituted with a 3-nitrophenyl group.
Mechanistic Causality: The electron-withdrawing nature of the meta-nitro group (-NO2) exerts a strong inductive effect on the aromatic ring. This significantly decreases the electron density, nucleophilicity, and basicity of the adjacent secondary arylamine (N1). Consequently, the primary aliphatic amine (N2) remains highly reactive. This differential reactivity is the cornerstone of its utility in selective cyclocondensation reactions. When exposed to an electrophile like formaldehyde, the primary amine initiates the nucleophilic attack, followed by ring closure via the secondary amine, forming a stable 5-membered imidazolidine ring.
Quantitative Data: Chemical Profile
| Property | Value |
| Chemical Name | N1-(3-nitrophenyl)ethane-1,2-diamine |
| CAS Number | 71319-72-7 (Free Base) / 84035-89-2 (HCl Salt) |
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| Key Functional Groups | Primary aliphatic amine, Secondary arylamine, Nitroarene |
| Solubility | Soluble in Dichloromethane (DCM), Ethanol, DMSO |
Data supported by standard chemical repository metrics () [2].
Synthetic Methodologies & Workflows
One of the most impactful applications of N1-(3-nitrophenyl)ethane-1,2-diamine is its conversion into bis(3-arylimidazolidinyl-1)methanes. Historically, these cyclocondensations were performed in homogeneous phases using aqueous formaldehyde, which often led to complex workups and lower yields () [3].
Modern green chemistry protocols utilize trioxane as a formaldehyde source and Amberlyst-15 as a heterogeneous catalyst. Amberlyst-15 is a macroporous sulfonic acid ion-exchange resin. We select it over liquid acids because it reduces equipment corrosion, prevents catalyst poisoning by basic amines, and provides an easily recoverable, physically stable acidic environment that drives the cyclization of the ethylenediamine backbone.
Step-by-Step Protocol: Green Synthesis of Bis-Imidazolidinyl Methanes
This protocol is designed as a self-validating system, ensuring high purity and catalyst recyclability.
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Reagent Preparation: In a round-bottom flask, combine 2.0 mmol of N1-(3-nitrophenyl)ethane-1,2-diamine, 1.0 mmol of trioxane, and 150 mg of Amberlyst-15 resin.
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Solvent Addition: Suspend the mixture in 10 mL of anhydrous dichloromethane (DCM).
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Heterogeneous Catalysis: Heat the reaction mixture to reflux for 15–30 minutes.
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Validation Step: Continuously monitor the reaction via Thin Layer Chromatography (TLC) to confirm the complete consumption of the diamine precursor.
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Catalyst Recovery: Filter the hot mixture to remove the Amberlyst-15 resin.
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Validation Step: Wash the recovered catalyst with DCM, dry at 80°C, and reuse it for subsequent batches. Consistent yields across batches confirm the absence of catalyst poisoning.
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Product Isolation: Evaporate the filtrate in vacuo to remove the DCM.
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Purification: Crystallize the crude solid from absolute ethanol to afford the pure bis-methane derivative. (Expected yield: 96% - 99%).
Synthetic pathway of bis(3-arylimidazolidinyl-1)methanes using Amberlyst-15 catalysis.
Applications in Drug Discovery
The derivatives synthesized from N-arylethylenediamines exhibit profound biological activities, making them highly valuable in preclinical drug development.
Antineoplastic Activity
Bis(3-arylimidazolidinyl-1)methanes have been rigorously evaluated against human cancer cell lines. The rigid imidazolidine core, coupled with electron-withdrawing groups (like the nitro group in our target compound), enhances cellular permeability and interaction with intracellular targets, leading to significant growth inhibition () [4].
Piperazine Analogues
Beyond imidazolidines, reacting N1-(3-nitrophenyl)ethane-1,2-diamine with 1,2-dibromoethane yields N-aryl piperazines. These structures are highly sought after in neuropharmacological studies for their interaction with central nervous system (CNS) receptors, specifically serotonin receptors () [5].
Quantitative Data: Comparative Antineoplastic Efficacy
The following table summarizes the growth inhibition of structurally related bis(3-arylimidazolidinyl-1)methane derivatives (tested at 1×10−4 M) to benchmark the expected efficacy class of the 3-nitrophenyl derivative.
| Aryl Substituent | HCT116 (Colon) Growth Inhibition | A549 (Lung) Growth Inhibition | MCF-7 (Mammary) Growth Inhibition |
| Phenyl | 60% | N/A | N/A |
| 4-Chlorophenyl | 82% | N/A | N/A |
| 3-Bromophenyl | 89% | N/A | N/A |
| 4-Tolyl | N/A | 73% | 62% |
Note: Halogenated and electron-withdrawing substituents consistently show >80% inhibition in colon adenocarcinoma models, positioning the 3-nitrophenyl derivative as a high-priority candidate.
Sulforhodamine B (SRB) assay workflow for evaluating in vitro antineoplastic activity.
References
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Perillo, I., Repetto, E., Caterina, M. C., Massa, R., Gutkind, G., & Salerno, A. "Synthesis, spectroscopic and biological properties of bis(3-arylimidazolidinyl-1)methanes. A novel family of antimicrobial agents." European Journal of Medicinal Chemistry, 40(8), 811-815, 2005. URL:[Link]
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Caterina, M. C., Perillo, I. A., Villalonga, X., & Salerno, A. "New Green Synthesis and Antineoplastic Activity of Bis (3-Arylimidazolidinyl-1) Methanes." Open Journal of Medicinal Chemistry, 3(4), 68-73, 2013. URL:[Link]
